Ethyl 6-chloro-2-ethoxynicotinate
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and its derivatives are fundamental building blocks in numerous areas of chemical research. researchgate.netnih.gov These compounds are ubiquitous in nature, forming the core of various natural products like vitamins and alkaloids. researchgate.netnih.gov The presence of the nitrogen atom in the pyridine ring imparts distinct physical and chemical properties, such as water solubility and the ability to form stable salts, which are advantageous in pharmaceutical applications. nih.gov
The versatility of pyridine derivatives extends to medicinal chemistry, where they are integral to the development of therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netsciencepublishinggroup.com In the realm of materials science, pyridine-based compounds are utilized in the creation of functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The unique electronic nature of the pyridine ring, which makes it susceptible to nucleophilic substitution, further broadens its utility in organic synthesis. nih.gov
Overview of Nicotinic Acid Esters in Organic Synthesis
Nicotinic acid, also known as 3-pyridinecarboxylic acid, and its esters are a significant class of compounds within the broader family of pyridine derivatives. belnauka.by Nicotinic acid itself is a vital nutrient (vitamin B3) and is used in medicine. belnauka.by Its esters, known as nicotinates, serve as valuable intermediates in organic synthesis. The esterification of nicotinic acid is a common strategy to modify its properties and to facilitate further chemical transformations. chemicalbook.comresearchgate.net
Nicotinic acid esters undergo reactions typical of both carboxylic acid esters and pyridines. nih.gov They can be readily synthesized through the esterification of nicotinic acid with various alcohols, often catalyzed by an acid. chemicalbook.com These esters are employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, by leveraging the reactivity of both the ester group and the pyridine ring. researchgate.netnih.gov For instance, they can be key starting materials for the production of a variety of substituted pyridine derivatives. researchgate.net
Structural Context of Ethyl 6-chloro-2-ethoxynicotinate within Heterocyclic Chemistry
This compound is a polysubstituted pyridine derivative. Its core structure is a pyridine ring, which places it firmly within the vast field of heterocyclic chemistry. The substituents on the pyridine ring significantly influence its chemical reactivity and potential applications.
The key structural features of this compound are:
Pyridine Core: A six-membered aromatic ring containing one nitrogen atom.
Ethyl Nicotinate (B505614) Moiety: An ethyl ester group at the 3-position of the pyridine ring.
Chloro Group: A chlorine atom at the 6-position of the pyridine ring.
Ethoxy Group: An ethoxy group at the 2-position of the pyridine ring.
The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on the pyridine ring, in addition to the ester functionality, creates a unique electronic environment. This substitution pattern makes the molecule a versatile intermediate for further chemical modifications, allowing for the introduction of various functional groups at specific positions on the pyridine ring.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | Ethyl 6-chloro-2-ethoxypyridine-3-carboxylate |
| CAS Number | 872355-43-6 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-9-7(10(13)15-4-2)5-6-8(11)12-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUPCDNNNVMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 6 Chloro 2 Ethoxynicotinate
Established Synthetic Pathways for Ethyl 6-chloro-2-ethoxynicotinate
The traditional synthesis of this compound has been built upon a foundation of well-understood organic reactions, primarily involving manipulations of the pyridine (B92270) ring. These methods, while reliable, are often subject to optimization to improve yield, purity, and environmental footprint.
Nucleophilic Substitution Reactions in Pyridine Systems
Nucleophilic substitution is a fundamental process in pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. This reactivity is often exploited in the synthesis of substituted pyridines. In the context of this compound, a key step often involves the displacement of a leaving group, such as a halogen, by an ethoxide nucleophile.
The reactivity of substituted pyridines in nucleophilic substitution reactions is highly dependent on the nature and position of the substituents. For instance, the presence of an electron-withdrawing group can further activate the ring towards nucleophilic attack. In many synthetic routes, a precursor to this compound might undergo a nucleophilic substitution reaction where a chlorine atom is displaced by an ethoxy group or vice versa. The choice of solvent, temperature, and base is critical in these transformations to ensure high selectivity and yield.
For example, the reaction of a dichloropyridine derivative with sodium ethoxide is a common strategy. The regioselectivity of this reaction is a key consideration, as the nucleophile could potentially attack at different positions. The inherent electronic properties of the pyridine ring and any existing substituents guide this selectivity.
Esterification Protocols in Nicotinic Acid Synthesis
The ethyl ester group in this compound is typically introduced through an esterification reaction. This can be achieved by reacting the corresponding nicotinic acid derivative with ethanol (B145695) in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this type of transformation.
The efficiency of the esterification process can be influenced by several factors, including the choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), reaction temperature, and the removal of water to drive the equilibrium towards the product. In some synthetic sequences, the esterification might be performed at an early stage, with the resulting ester being carried through subsequent halogenation and alkoxylation steps. Alternatively, the nicotinic acid backbone can be first modified with the desired chloro and ethoxy groups, followed by the final esterification step.
Sequential Halogenation and Alkoxylation Strategies
A common and logical approach to the synthesis of this compound involves a stepwise functionalization of a pyridine precursor. This typically begins with a di-substituted pyridine, which is then sequentially halogenated and alkoxylated.
For instance, a synthetic route might start with a dihydroxypyridine derivative. This starting material can be converted to a dichloropyridine intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This di-chloro intermediate then serves as a substrate for a selective nucleophilic substitution reaction.
By carefully controlling the reaction conditions, one of the chlorine atoms can be selectively replaced by an ethoxy group. This selectivity is often achievable due to the differential reactivity of the chloro-substituents at various positions on the pyridine ring. The remaining chloro group is retained to yield the desired 6-chloro-2-ethoxy substitution pattern. The final step in such a sequence would be the esterification of the carboxylic acid group at the 3-position.
Novel and Advanced Synthetic Approaches to this compound
While traditional methods are effective, the drive for more efficient, sustainable, and scalable synthetic processes has led to the exploration of novel technologies and catalytic systems.
Catalytic Methods in Chloropyridine Functionalization
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the functionalization of heteroaromatic compounds. For the synthesis of molecules like this compound, transition-metal catalysis offers powerful tools for forming carbon-oxygen bonds.
Palladium- and copper-catalyzed cross-coupling reactions, for example, can be employed to introduce the ethoxy group onto a chlorinated pyridine ring. These catalytic systems often operate under milder conditions than traditional nucleophilic aromatic substitution reactions and can exhibit high levels of selectivity. The choice of ligand, metal precursor, base, and solvent is crucial for achieving high catalytic turnover and product yield. Research in this area focuses on developing more active and robust catalysts that can facilitate these transformations with greater efficiency and at lower catalyst loadings.
Microwave-Assisted and Sonochemical Synthesis Enhancements
The application of non-conventional energy sources like microwave irradiation and ultrasound (sonochemistry) has shown significant promise in accelerating organic reactions. In the context of this compound synthesis, these techniques can lead to dramatically reduced reaction times, increased yields, and often, improved product purity.
Microwave-assisted synthesis relies on the efficient heating of the reaction mixture through dielectric heating. This can lead to rapid temperature increases and localized superheating, which can accelerate reaction rates for both nucleophilic substitution and esterification steps.
Multi-component Reaction Strategies for Pyridine Core Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. For the assembly of a pyridine core with the specific substitution pattern of this compound, several MCR strategies for polysubstituted pyridines can be considered and adapted.
One-pot, three-component procedures for preparing substituted pyridines have been successfully developed. rsc.org For instance, a strategy involving the reaction of an aldehyde, an α,β-unsaturated acid, and an enamine can provide rapid access to diverse tri- and tetrasubstituted pyridines. rsc.org Another powerful approach is the base-catalyzed one-pot synthesis of 2,3,6-substituted pyridines from ynals, isocyanates, and a nucleophile like an amine or alcohol. thieme-connect.com In this latter case, the reaction proceeds through a zwitterionic intermediate that is trapped by the nucleophile to generate the final pyridine product with high regioselectivity. thieme-connect.com
A plausible MCR approach to a precursor for this compound could involve the condensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonium (B1175870) salt, which proceeds without the need for an additional acid catalyst. nih.gov These methods are advantageous as they often form multiple bonds in a single, highly chemo- and regioselective step. acs.org
Below is a table summarizing various MCR strategies applicable to the synthesis of substituted pyridines.
| MCR Strategy | Reactants | Catalyst/Conditions | Key Features |
| Aza-Wittig/Diels-Alder | Aldehydes, α,β-unsaturated acids, enamines | NbCl₅, MgBr₂, 3 Å MS | Two-pot, three-component process; redox-neutral. rsc.org |
| Base-Catalyzed Annulation | Ynals, isocyanates, amines/alcohols | N,N-Diisopropylethylamine (DIPEA) | High regioselectivity for 2,3,6-substitution. thieme-connect.com |
| Hantzsch-type Domino Reaction | Aldehydes, β-ketoesters, ammonia (B1221849) source | Pd/C/K-10 montmorillonite (B579905), microwave | One-pot cyclization and oxidative aromatization. nih.gov |
| Three-Component Heteroannulation | 1,3-Dicarbonyl compounds, alkynones, ammonium acetate | Reflux in ethanol | Acid-free conditions, high yields. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable chemical processes. This involves careful consideration of solvent choice, maximizing atom economy, and designing efficient and recyclable catalysts. nih.govgoogle.com
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents often contribute significantly to chemical waste and environmental pollution. In pyridine synthesis, solvents such as ethanol are commonly used. google.com Microwave-assisted synthesis, often in a solvent like ethanol, has been shown to be an environmentally benign procedure, offering advantages such as shorter reaction times and higher yields. nih.govresearchgate.net
Efforts to move towards greener solvent systems include the use of water, ionic liquids, or solvent-free conditions. For example, some pyridine syntheses have been successfully carried out in aqueous media or under solvent-free conditions, which drastically reduces the environmental impact. nih.govresearchgate.net The development of solvent- and halide-free synthetic methods represents a significant advancement in the green synthesis of pyridine derivatives. nih.gov
The following table compares conventional and greener solvents for pyridine synthesis.
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Toluene, Dichloromethane, DMF | Good solubility for a wide range of reactants. | Often toxic, volatile, and difficult to recycle. |
| Greener Alcohols | Ethanol, Methanol (B129727) | Less toxic, can be derived from renewable resources. | Can participate in side reactions. |
| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic reactants. |
| Solvent-Free | Microwave irradiation, neat reaction mixtures | Eliminates solvent waste, can lead to faster reactions. | May not be suitable for all reaction types; potential for thermal runaway. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. MCRs are inherently more atom-economical than multi-step linear syntheses as more of the atoms from the reactants are incorporated into the final product. rsc.org
For a hypothetical synthesis of this compound, the atom economy can be calculated to assess its efficiency. For instance, in a multi-component reaction, the formation of byproducts like water is often the main source of "wasted" atoms. A high atom economy indicates a more sustainable process with less waste generation.
Consider a simplified, hypothetical MCR for a related pyridine structure:
Reactant A + Reactant B + Reactant C → this compound + Byproducts
The percent atom economy would be calculated as:
% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100
Catalyst Design for Sustainable Production
The design of catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and recyclable. In pyridine synthesis, both homogeneous and heterogeneous catalysts are employed.
Recent advancements have focused on developing sustainable catalysts, such as those based on earth-abundant metals like iron, to replace precious metal catalysts like palladium or rhodium. chimia.ch Heterogeneous catalysts, such as solid acids (e.g., K-10 montmorillonite) or metal nanoparticles supported on materials like carbon or silica, are particularly attractive. nih.gov These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. nih.gov For instance, a bifunctional Pd/C/K-10 montmorillonite catalyst has been used for a one-pot synthesis of substituted pyridines, where the solid acid promotes cyclization and the palladium facilitates the subsequent dehydrogenation. nih.gov
The development of organocatalysts also presents a sustainable alternative, avoiding the use of metals altogether. These catalysts can be designed to be highly selective and operate under mild conditions.
The table below outlines different types of catalysts for pyridine synthesis with a focus on sustainability.
| Catalyst Type | Example | Advantages | Sustainability Aspect |
| Homogeneous Metal | NbCl₅, Rhodium complexes | High activity and selectivity. | Often based on precious metals; difficult to separate and recycle. |
| Heterogeneous Metal | Pd/C/K-10, Fe₃O₄ nanoparticles | Easily separable and reusable. | Reduces metal contamination in the product; promotes circular economy principles. nih.gov |
| Organocatalyst | Dithiophosphoric acid | Metal-free, can be designed for high selectivity. | Avoids toxic heavy metals. |
| Base Catalyst | N,N-Diisopropylethylamine (DIPEA) | Simple, readily available. | Can be used in stoichiometric or catalytic amounts; potential for recycling. thieme-connect.com |
Reaction Chemistry and Mechanistic Studies of Ethyl 6 Chloro 2 Ethoxynicotinate
Reactivity of the Chloro Substituent
The chloro substituent at the 6-position of the pyridine (B92270) ring is a versatile handle for introducing a wide range of functional groups. Its reactivity is largely dictated by the electron-deficient nature of the pyridine ring, which facilitates reactions that are otherwise challenging with simple chloroarenes.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring in ethyl 6-chloro-2-ethoxynicotinate is electron-deficient due to the electronegativity of the nitrogen atom. This electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The presence of the chloro group, a good leaving group, at the 6-position (ortho to the ring nitrogen) makes this site highly activated towards nucleophilic aromatic substitution (NAS).
The reaction proceeds through an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. beilstein-journals.org The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing ester group. In the subsequent step, the aromaticity is restored by the elimination of the chloride ion. rsc.org
A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of a diverse array of 6-substituted-2-ethoxynicotinates. For instance, reaction with amines or ammonia (B1221849) derivatives can yield 6-amino-2-ethoxynicotinates, which are valuable intermediates in medicinal chemistry. rsc.orgrsc.org The reaction conditions for NAS on chloropyridines typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The chloro group of this compound can be replaced with various carbon-based fragments through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the chloropyridine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. beilstein-journals.org
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. However, the development of specialized ligand systems, particularly bulky and electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of unreactive aryl chlorides. These ligands facilitate the initial oxidative addition of the aryl chloride to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle. acs.org The general mechanism involves oxidative addition, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.org
For this compound, a Suzuki-Miyaura coupling would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position. Typical conditions would involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand such as SPhos or XPhos, and a base like K₂CO₃ or K₃PO₄ in a solvent mixture such as toluene/water or dioxane/water. rsc.org
Metal-Catalyzed Functionalizations
Beyond the Suzuki-Miyaura reaction, the chloro group serves as a handle for other metal-catalyzed functionalizations. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the chloropyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This provides access to 6-alkynyl-2-ethoxynicotinates, which are versatile building blocks in organic synthesis. beilstein-journals.orgnih.gov
Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a strong base, offering an alternative to classical nucleophilic aromatic substitution for the synthesis of 6-amino derivatives.
Furthermore, modern synthetic methods are increasingly focusing on the direct C-H functionalization of heterocycles. rsc.orgbeilstein-journals.orgnih.govnih.gov While the chloro group is typically the most reactive site, under specific catalytic conditions, functionalization of other C-H bonds on the pyridine ring could be achieved, providing alternative pathways to polysubstituted nicotinates. acs.orgrsc.orgrsc.orgacs.orgorganic-chemistry.org
Transformations Involving the Ethoxy Group
The 2-ethoxy group is generally more stable than the 6-chloro substituent. However, under specific reaction conditions, it can undergo cleavage, interconversion, or participate in rearrangement reactions.
Cleavage and Interconversion of Alkoxy Groups
The cleavage of the ether linkage of the 2-ethoxy group typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). nih.gov The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the ethyl group (an SN2 reaction) or on the pyridine ring. The latter is less likely due to the electronic nature of the ring. Cleavage of the ethyl group would lead to the formation of 2-hydroxy-6-chloronicotinate, which exists in equilibrium with its tautomeric form, 6-chloro-2-pyridone.
In some cases, the cleavage of an alkoxy group can be facilitated by neighboring group participation or by specific reagents. For example, Lewis acids can coordinate to the pyridine nitrogen, activating the ring and potentially facilitating the cleavage of the ethoxy group. nih.govnih.gov Interconversion to other alkoxy groups can be achieved by first cleaving the ethoxy group to the corresponding pyridone and then re-alkylating with a different alkyl halide.
Rearrangement Reactions
Rearrangement reactions involving the ethoxy group on a pyridine ring are not common but can be induced under certain conditions, particularly through the formation of reactive intermediates. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgnih.gov One possible, though not directly reported for this specific substrate, rearrangement is the thermal or photochemical rearrangement of an N-oxide derivative. For instance, the rearrangement of alkoxypyridine N-oxides has been studied and can lead to the formation of 1-alkoxypyridones. acs.org To achieve such a rearrangement with this compound, it would first need to be converted to the corresponding N-oxide.
Another theoretical possibility could involve a Smiles rearrangement if a suitable nucleophilic group were present elsewhere in the molecule, although this is highly dependent on the specific substitution pattern. In general, significant skeletal or substituent rearrangements of the core structure of this compound are not expected under standard synthetic transformations.
Reactivity of the Ester Functional Group
The ethyl ester group in this compound is a primary site for various chemical transformations, including hydrolysis, transesterification, reduction, and amidation. These reactions are fundamental in modifying the carboxylic acid functionality and are often employed in the synthesis of more complex molecules.
Hydrolysis
The hydrolysis of the ethyl ester of 6-chloro-2-ethoxynicotinate to its corresponding carboxylic acid, 6-chloro-2-ethoxynicotinic acid, is a standard transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism. A patent describing the synthesis of 2-chloronicotinic acid mentions the basic hydrolysis of the corresponding ethyl ester. google.com
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. organic-chemistry.org For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would be expected to yield Mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. organic-chemistry.org The transesterification of ethylene (B1197577) carbonate with methanol is a well-documented example of this type of reaction. google.com
Table 1: Illustrative Hydrolysis and Transesterification Reactions
| Reaction | Reagents and Conditions | Expected Product |
| Hydrolysis | NaOH, H₂O/EtOH, heat | 6-chloro-2-ethoxynicotinic acid |
| Transesterification | CH₃OH, H₂SO₄ (cat.), heat | Mthis compound |
The ester functional group of this compound can be reduced to a primary alcohol, (6-chloro-2-ethoxypyridin-3-yl)methanol. Powerful reducing agents are required for this transformation.
Lithium Aluminum Hydride (LiAlH₄) is a strong reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.
Sodium Borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters on its own. sci-hub.se However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.
A study on the chemoenzymatic synthesis of 6-hydroxy-8-chlorooctanoate ethyl ester highlights the use of keto reductases for the selective reduction of a ketone in the presence of an ester, showcasing the differences in reactivity of these functional groups. researchgate.net
Table 2: Illustrative Reduction Reactions
| Reagent | Conditions | Expected Product |
| LiAlH₄ | Anhydrous Et₂O, 0 °C to r.t. | (6-chloro-2-ethoxypyridin-3-yl)methanol |
| NaBH₄ | Typically unreactive with esters | No reaction |
The ester can be converted into an amide, 6-chloro-2-ethoxynicotinamide, by reacting it with ammonia or a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or the use of a catalyst.
Another important derivative is the hydrazide, which can be formed by reacting the ester with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction is demonstrated in the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides from the corresponding ethyl ester. nih.gov The resulting 6-chloro-2-ethoxynicotinohydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds.
Table 3: Illustrative Amidation and Hydrazide Formation Reactions
| Reagent | Conditions | Expected Product |
| Ammonia (NH₃) | Heat | 6-chloro-2-ethoxynicotinamide |
| Hydrazine hydrate (N₂H₄·H₂O) | Ethanol (B145695), heat | 6-chloro-2-ethoxynicotinohydrazide |
Pericyclic and Multicomponent Reactions Incorporating this compound
The pyridine ring of this compound can potentially participate in pericyclic reactions, such as the Diels-Alder reaction, although the aromaticity of the pyridine ring makes it a less reactive diene. acs.org However, coordination to a metal center can disrupt the aromaticity and facilitate cycloaddition. acs.org Research has shown that 2-substituted pyridines can undergo Diels-Alder reactions when complexed with a tungsten-based Lewis acid. acs.org Given the substitution pattern of this compound, its participation in such reactions would likely require specific catalytic conditions to overcome the aromatic stabilization energy. The Diels-Alder reaction of 2H-pyran-2-ones, which also possess a six-membered heterocyclic ring, has been studied and provides a precedent for cycloadditions with related structures. rsc.orgnih.gov
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. acsgcipr.orgbohrium.com The reactive sites on this compound, particularly the electrophilic carbon of the ester and the potential for nucleophilic substitution at the 6-position, make it a candidate for inclusion in MCRs. For instance, the chloro-substituted pyridine core could potentially react with various nucleophiles in a multicomponent setup. The synthesis of substituted pyridines via multicomponent approaches is a well-established field. nih.govresearchgate.net
Applications As a Precursor in Complex Organic Synthesis
A Foundation for Nitrogen-Containing Heterocyclic Systems
The structural framework of Ethyl 6-chloro-2-ethoxynicotinate is primed for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The presence of the chloro and ethoxy groups on the pyridine (B92270) ring allows for sequential and regioselective reactions to build additional rings.
Crafting Pyridine-Fused Systems
The reactivity of the 2-chloro and 3-ester functionalities on the pyridine ring makes this compound an ideal starting material for constructing fused bicyclic systems such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. These scaffolds are known to be present in a variety of biologically active molecules.
The general strategy for creating these fused systems often involves an initial nucleophilic substitution of the chlorine atom at the C-6 position, followed by a cyclization reaction. For instance, in the synthesis of thieno[2,3-b]pyridines, a common approach involves the reaction of a 2-chloronicotinate derivative with a sulfur-containing nucleophile, such as a mercaptoacetate, followed by an intramolecular cyclization. mdpi.com Similarly, furo[2,3-b]pyridines can be synthesized through the reaction with a suitable oxygen nucleophile, like ethyl 2-hydroxyacetate, which undergoes an SNAr reaction to displace the 2-chloro group, followed by intramolecular cyclization. nih.gov The synthesis of pyrrolo[2,3-b]pyridines can be achieved by reacting with an appropriate amine, followed by cyclization. juniperpublishers.com
A representative reaction for the synthesis of a furo[2,3-b]pyridine (B1315467) core from a dichloronicotinate analog is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2,5-Dichloronicotinic acid ethyl ester | Ethyl 2-hydroxyacetate | 1. NaH, THF; 2. Heat | Ethyl 5-chloro-furo[2,3-b]pyridine-2-carboxylate | - | nih.gov |
This table illustrates a typical synthetic transformation that can be extrapolated to this compound for the creation of analogous fused systems.
Accessing Derivatives with Modified Pyridine Rings
Beyond fused systems, the reactivity of the chlorine atom in this compound allows for the introduction of a wide array of substituents, leading to a diverse range of modified pyridine derivatives. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to replace the chlorine with various nucleophiles, including amines, alcohols, and thiols. mnstate.edulibretexts.org This functionalization is a key step in the synthesis of numerous compounds with potential biological activity.
For example, the reaction with various amines can introduce new side chains, which is a common strategy in drug discovery to modulate the pharmacological properties of a molecule. nih.govacs.org The reaction conditions for these substitutions are typically mild, often requiring a base to facilitate the reaction. mnstate.edu
A Stepping Stone in Fine Chemical Production
The utility of this compound extends to the synthesis of advanced intermediates that are crucial in the production of fine chemicals, including those with potential applications in the pharmaceutical and agrochemical industries.
Paving the Way to Biologically Relevant Scaffolds
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov Substituted pyridines, such as those derived from this compound, are key intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, pyridopyrimidine derivatives, which can be synthesized from appropriately functionalized pyridines, have been investigated as inhibitors of various enzymes and have shown potential in treating diseases like diarrhea. nih.govnih.gov The synthesis of such scaffolds often involves the construction of the pyrimidine (B1678525) ring onto the pyridine core.
The following table outlines a general approach to synthesizing a pyridopyrimidine system from a chloropyridine precursor:
| Starting Material | Key Transformation | Resulting Scaffold | Potential Application | Reference |
| Substituted Chloropyridine | Annulation with a pyrimidine precursor | Pyridopyrimidine | Enzyme inhibition | nih.govnih.gov |
A Key Component in Agrochemical Intermediate Synthesis
The pyridine ring is also a critical component in many modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govresearchgate.netresearchgate.net this compound serves as a valuable building block for the synthesis of these active ingredients. The chlorine atom can be displaced by various nucleophiles to introduce the desired toxophoric groups, while the ester functionality can be modified to fine-tune the compound's physical and biological properties.
For example, nicotinamide (B372718) derivatives have been shown to possess significant fungicidal activity. researchgate.net The synthesis of such compounds can start from a substituted nicotinate (B505614), like this compound, which is then converted to the corresponding amide. Furthermore, phenylpyridines, accessible through cross-coupling reactions from chloropyridines, have been identified as a new class of herbicides. researchgate.net
Divergent Synthetic Pathways from a Common Nicotinate Core
A key advantage of using a versatile precursor like this compound is the ability to employ divergent synthetic strategies. This approach allows for the generation of a library of diverse compounds from a single, common intermediate, which is highly efficient in the discovery of new molecules with desired properties.
Starting from this compound, different reaction pathways can be pursued by selectively targeting its various functional groups. For instance, the chlorine atom can be substituted, the ester can be hydrolyzed or converted to an amide, and the ethoxy group can potentially be modified. Each of these transformations leads to a new set of intermediates that can be further elaborated, creating a branching synthetic tree. This strategy is particularly valuable in medicinal chemistry and agrochemical research for generating a wide range of analogs for structure-activity relationship (SAR) studies.
Advanced Spectroscopic and Structural Elucidation of Ethyl 6 Chloro 2 Ethoxynicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The aromatic region of the spectrum is of particular interest, showing two doublets corresponding to the two protons on the pyridine (B92270) ring. The coupling between these protons provides information about their relative positions. The ethoxy and ethyl ester groups each give rise to a characteristic quartet and triplet pattern, resulting from the spin-spin coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 6-chloro-2-ethoxynicotinate
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| Data not publicly available | - | - | Pyridine H |
| Data not publicly available | - | - | Pyridine H |
| Data not publicly available | Quartet | - | OCH₂CH₃ (ethoxy) |
| Data not publicly available | Quartet | - | OCH₂CH₃ (ester) |
| Data not publicly available | Triplet | - | OCH₂CH₃ (ethoxy) |
| Data not publicly available | Triplet | - | OCH₂CH₃ (ester) |
Note: Specific chemical shift and coupling constant values for this compound are not available in publicly accessible literature. The table represents the expected signals based on the compound's structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The spectrum is expected to show signals for the carbon atoms of the pyridine ring, the carbonyl group of the ester, and the ethoxy and ethyl ester groups. The carbons attached to electronegative atoms such as chlorine and oxygen will appear at a lower field (higher ppm values). sigmaaldrich.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data not publicly available | C=O (ester) |
| Data not publicly available | C-Cl (pyridine) |
| Data not publicly available | C-O (ethoxy on pyridine) |
| Data not publicly available | Pyridine C |
| Data not publicly available | Pyridine C |
| Data not publicly available | Pyridine C |
| Data not publicly available | OCH₂ (ethoxy) |
| Data not publicly available | OCH₂ (ester) |
| Data not publicly available | CH₃ (ethoxy) |
| Data not publicly available | CH₃ (ester) |
Note: Specific chemical shift values for this compound are not available in publicly accessible literature. The table represents the expected signals based on the compound's structure.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the two pyridine protons and the couplings within the ethyl and ethoxy groups (i.e., between the -CH₂- and -CH₃ protons of each group). bldpharm.comnist.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlations). This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals. bldpharm.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the pyridine ring that are bonded to the chloro, ethoxy, and carboxylate groups. For instance, correlations from the pyridine protons to the carbonyl carbon would confirm the position of the ethyl ester group. bldpharm.comnist.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂ClNO₃), the expected exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. An experimentally determined mass that matches the calculated mass to within a few parts per million would provide strong evidence for the compound's elemental composition.
LC-MS and GC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. google.com
LC-MS : This technique is suitable for the analysis of a wide range of organic compounds. An LC-MS method could be developed to assess the purity of a sample of this compound. The compound would be separated from any impurities on a liquid chromatography column, and the mass spectrometer would then detect the compound as it elutes, providing both its retention time and mass spectrum. This is also a valuable tool for monitoring the progress of reactions that synthesize or use this compound.
GC-MS : For volatile and thermally stable compounds, GC-MS is an excellent technique for purity assessment and analysis within a mixture. This compound would be vaporized and separated from other volatile components in a gas chromatography column. The mass spectrometer would then generate a mass spectrum for the compound, which can be compared to a library of spectra for identification. GC-MS is known for its high resolution and sensitivity, making it ideal for detecting trace-level impurities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic techniques are indispensable tools for elucidating the functional groups present within a molecule. Both IR and UV-Vis spectroscopy provide valuable, complementary information regarding the structural framework of this compound.
Infrared (IR) Spectroscopy:
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" of the functional groups present. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these is the carbonyl (C=O) stretching vibration of the ethyl ester group. Generally, for esters, this strong absorption band appears in the region of 1735-1750 cm⁻¹. The presence of conjugation with the pyridine ring may slightly lower this frequency.
Other significant vibrational modes include the C-O stretching of the ester and ether linkages, which typically appear in the 1300-1000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to be observed in the 1600-1450 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the ethyl groups will be present around 2980-2850 cm⁻¹. The presence of the C-Cl bond is more difficult to assign definitively as its stretching vibration often falls in the fingerprint region and can be coupled with other vibrations.
A hypothetical IR data table for this compound, based on typical values for similar structures, is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1590 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1470 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether) |
| ~800 | Medium-Weak | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound, being an aromatic system, is expected to exhibit characteristic UV absorptions. Pyridine itself shows absorption bands around 251 nm, 257 nm, and 263 nm. The substitution pattern on the pyridine ring, including the chloro, ethoxy, and ethyl carboxylate groups, will influence the position and intensity of these absorption maxima (λmax).
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol (B145695) | ~270 | ~5000 | π → π |
| Cyclohexane | ~265 | ~4800 | π → π |
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, purification, and quantitative analysis of synthetic compounds and their derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for the analysis of nicotinic acid derivatives.
HPLC is a cornerstone technique for the analysis of moderately polar compounds like this compound. A reversed-phase HPLC method is typically the most suitable approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Method Parameters:
Column: A C18 or C8 column is commonly used for the separation of pyridine derivatives. These columns provide excellent hydrophobic retention for the aromatic ring system.
Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. The buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid, helps to ensure good peak shape by suppressing the ionization of the basic pyridine nitrogen. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the target compound from any impurities or related derivatives.
Detection: UV detection is the most common method for analyzing nicotinic acid derivatives due to the UV absorbance of the pyridine ring. The detection wavelength would be set at or near the λmax determined by UV-Vis spectroscopy (e.g., ~270 nm) to maximize sensitivity.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is specifically designed to handle the higher backpressures.
Advantages of UPLC for the Analysis of this compound:
Speed: UPLC methods can reduce analysis times from 15-20 minutes in HPLC to 2-5 minutes, significantly increasing sample throughput.
Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities from the main compound.
Sensitivity: The sharper and narrower peaks produced by UPLC lead to greater peak heights and thus improved sensitivity, which is beneficial for detecting trace-level impurities.
The method parameters for a UPLC analysis would be similar to those for HPLC, but adapted for the UPLC system.
A hypothetical UPLC method is detailed in the table below.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 2 µL |
Computational and Theoretical Chemistry Investigations of Ethyl 6 Chloro 2 Ethoxynicotinate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. These methods allow for a detailed analysis of electronic structure, molecular orbitals, and charge distribution, which are crucial for understanding chemical reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), researchers can accurately compute the optimized geometry and electronic properties of substituted pyridines. ijesit.comnih.gov For Ethyl 6-chloro-2-ethoxynicotinate, DFT calculations would reveal the influence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on the pyridine (B92270) ring's electron density. researchgate.net The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which impacts its reactivity towards electrophiles and nucleophiles. uoanbar.edu.iqimperial.ac.uk The presence of substituents further modulates this reactivity; the chlorine atom enhances the electron deficiency, particularly at the ortho and para positions, while the ethoxy group donates electron density via resonance.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uoanbar.edu.iq The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijesit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. ijesit.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the ethoxy and ester groups, which are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing ethyl carboxylate group, indicating the probable sites for nucleophilic attack. The substituents play a key role; the electron-donating ethoxy group raises the HOMO energy, while the electron-withdrawing chloro and ethyl ester groups lower the LUMO energy. This combined effect likely results in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. Higher values indicate better electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate better electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tandfonline.comrsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has several rotatable single bonds in its ethoxy and ethyl ester side chains, MD simulations are essential for performing a thorough conformational analysis. nih.govscribd.com
These simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. elifesciences.orgelifesciences.org The analysis would focus on the torsion angles involving the ethoxy and ethyl ester groups relative to the pyridine ring. While substituted quinoline (B57606) derivatives, which are structurally related, have been shown to be essentially planar, the flexibility of the ethyl groups in this compound might allow for several low-energy conformations. nih.gov Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its interaction with biological targets or its packing in a crystal lattice.
Quantitative Structure-Property Relationship (QSPR) Studies (Computational Insights)
Quantitative Structure-Property Relationship (QSPR) studies aim to build models that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These computational insights are valuable for predicting the properties of new or untested compounds.
Prediction of Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated. rsc.org These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity and stability.
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment.
These descriptors for this compound, derived from the predicted orbital energies, would quantify its reactivity profile. The calculated electrophilicity index, for instance, would indicate its capacity to act as an electrophile in reactions.
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.8 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I+A)/2 | 4.15 |
| Chemical Hardness (η) | (I-A)/2 | 2.65 |
| Global Softness (S) | 1/(2η) | 0.189 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.25 |
Analysis of Lipophilicity and Polarity (e.g., LogP, TPSA)
Lipophilicity and polarity are critical parameters that influence a molecule's behavior in various chemical and biological systems. These properties are often quantified by the partition coefficient (LogP) and the topological polar surface area (TPSA).
LogP , a measure of lipophilicity, indicates how a compound distributes itself between an immiscible lipid and aqueous phase. A higher LogP value signifies greater lipid solubility. For this compound, the LogP value can be theoretically calculated based on its chemical structure.
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This parameter is a good predictor of properties such as intestinal absorption and blood-brain barrier penetration.
While direct experimental data for this compound is scarce, we can estimate these values. Based on its constituent functional groups—an ethyl ester, an ethoxy group, and a chloro-substituted pyridine ring—a theoretical estimation of its lipophilicity and polarity can be made. For comparison, the closely related compound Ethyl 6-chloronicotinate, which lacks the 2-ethoxy group, has a reported XLogP3 value of 2.3. The addition of an ethoxy group would be expected to slightly increase the lipophilicity and potentially the TPSA.
Table 1: Theoretically Estimated Properties of this compound
| Property | Estimated Value | Significance |
| Molecular Formula | C₁₀H₁₂ClNO₃ | Defines the elemental composition. |
| Molecular Weight | 229.66 g/mol | The mass of one mole of the compound. |
| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. |
| TPSA | ~50 - 60 Ų | Suggests moderate polarity. |
Note: The LogP and TPSA values are estimates based on the structure and data from similar compounds and require experimental or detailed computational verification.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states, reaction intermediates, and energy profiles. In the absence of specific studies on this compound, we can hypothesize potential reaction mechanisms based on the reactivity of related nicotinic acid esters.
The synthesis of nicotinic acid derivatives often involves cross-coupling reactions, such as Suzuki or Stille couplings, to introduce substituents onto the pyridine ring. For instance, the chlorine atom at the 6-position of this compound could potentially be substituted via a palladium-catalyzed cross-coupling reaction. Computational modeling of such a reaction would involve:
Reactant and Catalyst Modeling: Building the initial structures of this compound, the coupling partner (e.g., a boronic acid), and the palladium catalyst.
Transition State Searching: Identifying the high-energy transition state structures for the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Energy Profile Calculation: Determining the relative energies of the reactants, intermediates, transition states, and products to map out the reaction pathway and identify the rate-determining step.
Another key reaction would be the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. Computational modeling could investigate the mechanism of this hydrolysis under both acidic and basic conditions, providing insights into the stability of the ester and the conditions required for its cleavage.
Furthermore, the presence of both chloro and ethoxy substituents on the pyridine ring offers interesting avenues for computational investigation into their electronic effects on the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack at various positions.
While detailed computational studies on this compound are yet to be published, the framework for such investigations is well-established. Future research in this area would provide a deeper understanding of the chemical behavior of this compound.
Synthesis and Comparative Reactivity of Analogues and Derivatives of Ethyl 6 Chloro 2 Ethoxynicotinate
Structural Modifications at the Nicotinate (B505614) Core
The reactivity and properties of ethyl 6-chloro-2-ethoxynicotinate can be finely tuned by modifying three key positions: the halogen atom at C6, the alkoxy group at C2, and the ester moiety.
Halogen Atom Variations (e.g., Bromo, Fluoro Nicotinates)
The chloro-substituent at the 6-position of the nicotinate ring is a key handle for nucleophilic substitution reactions. Varying this halogen atom influences the reactivity of the substrate. The synthesis of analogues with different halogens, such as bromo or fluoro, allows for a modulation of this reactivity. For instance, bromo derivatives are often more reactive in cross-coupling reactions, while fluoro derivatives can alter the electronic properties of the ring.
The introduction of different halogens can be achieved through various synthetic methods. While direct halogenation of the pyridine (B92270) ring can be challenging and often lacks regioselectivity, methods like the Sandmeyer reaction on an appropriate aminonicotinate precursor provide a reliable route. More modern approaches involve catalytic methods for C-H functionalization or the use of specific halogenating agents like N-halosuccinimides (NCS, NBS, NIS) under controlled conditions. organic-chemistry.org The development of methods for stereocontrolled introduction of halogens is an active area of research, particularly for creating complex molecules with specific stereochemistry. nih.gov Cryptic halogenation, where a halogen is introduced transiently to facilitate a subsequent reaction, is also a known strategy in the biosynthesis of some natural products. rsc.org
Table 1: Halogen Variations at the C6-Position
| Halogen | Typical Synthetic Reagent | Expected Reactivity in Nucleophilic Aromatic Substitution |
|---|---|---|
| Fluoro | Selectfluor | Generally lower than Cl/Br, but can activate the ring |
| Chloro | N-Chlorosuccinimide (NCS) | Baseline reactivity |
| Bromo | N-Bromosuccinimide (NBS) | Higher than Chloro |
This table presents generalized information based on established principles of organic chemistry.
Alkoxy Group Diversification (e.g., Methoxy (B1213986), Difluoromethoxy Nicotinates)
The 2-ethoxy group is another site for structural modification. Replacing it with other alkoxy groups, such as methoxy or more complex moieties like difluoromethoxy, can significantly impact the molecule's steric and electronic profile. The synthesis of various 6-alkoxynicotine derivatives has been achieved in two steps from (S)-nicotine via an iodo-nicotine intermediate, showcasing the feasibility of introducing different alkoxy groups. researchgate.net
The general synthesis of alkoxy-substituted aromatic systems can be challenging, with traditional methods sometimes resulting in mixtures of isomers. nih.gov However, regioselective methods have been developed. For instance, nonsymmetrically substituted dialkoxy-nitroanilines can be used as precursors for more complex heterocyclic systems. nih.gov The introduction of a difluoromethoxy group is of particular interest in medicinal chemistry for its ability to act as a bioisostere for a hydroxyl or methoxy group, with altered metabolic stability and lipophilicity.
Ester Moiety Alterations
The ethyl ester of the title compound can be readily modified. Saponification to the corresponding carboxylic acid provides a versatile intermediate. This nicotinic acid derivative can then be re-esterified with various alcohols to yield a library of esters (e.g., methyl, propyl, tert-butyl). Alternatively, transesterification can sometimes be employed directly. The choice of ester can influence solubility, crystal packing, and in a biological context, the rate of hydrolysis to the active acid. The synthesis of nicotinamide (B372718) derivatives, for example, often starts from methyl nicotinate, which is readily converted to amides upon reaction with amines, demonstrating the utility of varying the ester starting material. nih.gov
Regioselective Synthesis of Isomeric Ethoxynicotinates (e.g., Ethyl 6-chloro-4-ethoxynicotinate)
The placement of substituents on the pyridine ring is critical for the molecule's properties. The synthesis of isomers of this compound, such as ethyl 6-chloro-4-ethoxynicotinate, requires precise control over the regioselectivity of the synthetic route.
A synthetic approach to a related 4-chloro isomer has been documented. acs.org The synthesis started with 4-hydroxy-6-methylnicotinic acid. Fisher esterification followed by alkylation and subsequent chlorination with N-chlorosuccinimide (NCS) yielded the 4-chloro-6-methylnicotinate derivative. acs.org This highlights a strategy where the substitution pattern is established early in the synthesis from a suitably functionalized precursor.
Regioselective deprotonation is another powerful strategy. The use of specific bases can direct metallation to a particular position on the pyridine ring, which can then be quenched with an electrophile. For example, conditions for the C-4 lithiation/substitution of (S)-6-isopropoxynicotine have been developed. researchgate.net Such methods are crucial for accessing specific isomers that are not available through other routes.
Comparative Reactivity and Selectivity Studies Across Derivatives
The structural modifications discussed above have a profound impact on the chemical reactivity and selectivity of the nicotinate derivatives.
Effect of the C6-Halogen: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity generally follows the order I > Br > Cl > F for the leaving group. Therefore, an analogue like ethyl 6-bromo-2-ethoxynicotinate would be expected to react faster with nucleophiles than the parent chloro compound. This is a key consideration when designing syntheses of more complex molecules. acs.org
Effect of the C2-Alkoxy Group: The nature of the alkoxy group at the C2 position can influence the reactivity at C6 through electronic effects. Electron-donating alkoxy groups can slightly decrease the electrophilicity of the ring, potentially slowing down SNAr reactions compared to a non-alkoxylated ring. Steric hindrance from bulkier alkoxy groups could also play a role in modulating reactivity.
Effect of Isomeric Substitution: The relative positions of the substituents dramatically alter reactivity. For example, in ethyl 6-chloro-4-ethoxynicotinate, the ethoxy group is para to the chlorine. Its electron-donating resonance effect would activate the C6 position towards nucleophilic attack to a lesser extent than the ortho-ethoxy group in the title compound.
Studies on related compounds have shown that the molecule can react with nucleophiles like glutathione. nih.gov Such reactivity studies are essential for understanding the molecule's behavior in different chemical environments.
Synthesis of Conjugates and Hybrid Molecules Incorporating the Nicotinate Core
The this compound scaffold is an excellent starting point for the synthesis of more complex conjugates and hybrid molecules. The chlorine at the C6 position is the primary site for elaboration.
A common strategy involves the nucleophilic substitution of the chloride with an amine. This reaction has been used to synthesize a variety of derivatives. acs.org For instance, 6-chloronicotinates have been reacted with different amine building blocks to produce precursors for radiolabeled tracers. acs.orgacs.org This approach allows for the straightforward coupling of the nicotinate core to other pharmacophores or functional groups.
Another strategy involves converting the ester to an amide. The synthesis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives showcases how the nicotinate core can be linked via an amide bond to other aromatic systems. nih.gov This is typically achieved by first hydrolyzing the ester to the carboxylic acid, followed by a standard amide coupling reaction (e.g., using a coupling agent like HATU or EDC).
Table 2: Examples of Conjugate Synthesis Strategies
| Reaction Type | Position of Reaction | Coupling Partner | Resulting Linkage |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | C6-Chloro | Amines, Thiols, Alcohols | C-N, C-S, C-O |
This table summarizes common synthetic transformations for creating conjugates.
Future Research Directions and Emerging Paradigms
Development of Highly Stereoselective and Enantioselective Syntheses
The creation of chiral molecules with a specific three-dimensional arrangement is a critical goal in modern chemistry. Future research will likely focus on the development of highly stereoselective and enantioselective methods to synthesize derivatives of ethyl 6-chloro-2-ethoxynicotinate. This involves the use of chiral catalysts to control the formation of specific stereoisomers. masterorganicchemistry.com
A key approach will be the use of metal-catalyst and lipase (B570770) combinations for dynamic kinetic resolution (DKR) of racemic alcohols, which can be precursors in the synthesis of chiral nicotinate (B505614) esters. mdpi.com This method has shown promise for producing enantiopure esters with high conversion rates. mdpi.com The development of new homogeneous and heterogeneous metal catalysts, including those based on iron and vanadium, is anticipated to broaden the scope of this reaction to include more complex and challenging substrates. mdpi.com Furthermore, the integration of these stereoselective methods into cascade reactions will enable the one-pot synthesis of complex chiral molecules with multiple stereocenters. mdpi.com
Exploration of Organocatalytic and Biocatalytic Transformations
In a move towards greener and more sustainable chemistry, researchers are increasingly exploring organocatalysis and biocatalysis for the synthesis of complex molecules. Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. For instance, iminium catalysis using chiral primary amines has been shown to be effective in the stereoselective synthesis of certain adducts and could be adapted for transformations involving nicotinate derivatives. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. researchgate.net Enzymes such as ω-transaminases and monoamine oxidase variants have been successfully employed in the synthesis of chiral amines. researchgate.net Future work could involve engineering enzymes to specifically act on halogenated pyridines like this compound. nih.gov The development of enzymatic cascades, where multiple enzymatic reactions occur in a single pot, will be crucial for the efficient and stereoselective synthesis of functionalized chiral building blocks derived from this nicotinate. researchgate.net
Integration into Flow Chemistry Systems for Continuous Production
Traditional batch production methods in chemistry are often inefficient and can be difficult to scale up. Flow chemistry, where reactions are carried out in a continuous stream within a microreactor, offers numerous advantages, including improved safety, better temperature control, and higher yields. chimia.chresearchgate.net The integration of this compound synthesis into flow chemistry systems is a promising area of future research. rsc.org
Microreactors, with their high surface-to-volume ratio, allow for precise control over reaction parameters, leading to enhanced selectivity and reduced formation of byproducts. chimia.ch The development of tailor-made microreactors, potentially fabricated using techniques like 3D printing, could be optimized for specific reactions involving this nicotinate. anton-paar.com Furthermore, the use of heterogeneous catalysts within these microreactors can facilitate easier purification and catalyst recycling, contributing to a more sustainable and scalable production process. rsc.orgkth.se A continuous flow method for a related aminothiazolyl oximinate intermediate has already been patented, demonstrating the feasibility of this approach for similar heterocyclic compounds. google.com
Advanced Material Science Applications
The unique electronic and structural properties of pyridine (B92270) derivatives make them attractive building blocks for advanced materials. While specific commercial applications are beyond the scope of this discussion, the fundamental exploration of incorporating this compound and its derivatives into novel materials is a significant research direction. Pyridine-containing compounds are known to have applications in the fields of medicine and material science. rsc.org
Future research could focus on synthesizing new polymers and functional materials where the nicotinate unit imparts specific properties. The ability to precisely control the structure and functionality of the nicotinate core through the synthetic methods described above will be crucial in tailoring the characteristics of these materials for potential, yet-to-be-defined, advanced applications.
Computational Design of Novel Nicotinate Derivatives with Tailored Reactivity
Computational chemistry and in silico design have become indispensable tools in modern chemical research. tandfonline.comnih.gov These methods allow for the prediction of molecular properties and the rational design of new molecules with specific reactivity and functionality before they are synthesized in the lab. tandfonline.comresearchgate.net
For this compound, computational studies can be employed to:
Predict Reactivity: Density Functional Theory (DFT) and other computational methods can be used to understand the electronic structure and predict the reactivity of the molecule, guiding the development of new synthetic transformations.
Design Novel Derivatives: In silico screening and molecular modeling can be used to design novel nicotinate derivatives with tailored properties for specific applications. tandfonline.comrsc.org This includes designing molecules with enhanced biological activity or specific material characteristics. nih.govnih.gov
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions, aiding in the optimization of reaction conditions and the development of more efficient catalysts.
By combining computational design with advanced synthetic methodologies, researchers can accelerate the discovery and development of new and valuable applications for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-chloro-2-ethoxynicotinate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, substituting a hydroxyl group with chlorine using POCl₃ in the presence of a base (e.g., pyridine) at 80–100°C, followed by ethoxylation with ethyl bromide under alkaline conditions . To optimize yield, use Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst concentration. Record time-course data via HPLC to identify kinetic bottlenecks. Report detailed procedures, including purification methods (e.g., column chromatography with silica gel, eluent ratios), to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Chlorine and ethoxy groups induce distinct deshielding. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm) coupled to the adjacent CH₂ .
- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and C-Cl absorption (~600–800 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ should align with the molecular weight (e.g., calculated m/z for C₁₀H₁₁ClNO₃: 228.05). Cross-validate with high-resolution MS (HRMS) .
- X-ray Crystallography (if crystalline): Use SHELXL for structure refinement. Compare bond lengths/angles with similar nicotinate derivatives .
Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for academic use?
- Methodological Answer :
- HPLC/GC : Purity ≥95% (area normalization) with a symmetrical peak. Use C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Melting Point : Compare with literature values (if available; otherwise, report observed range with heating rate).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian or ORCA with B3LYP/6-31G(d) basis set.
- Molecular Dynamics Simulations : Model solvation effects in polar vs. nonpolar solvents to predict reaction pathways (e.g., SN2 vs. radical mechanisms).
- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Hypothesis Testing : If a contaminant is suspected, rerun synthesis with stricter anhydrous conditions or alternative reagents.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a doublet in DEPT-135 may indicate a neighboring CH₂ group.
- Cross-Validation : Perform X-ray crystallography to confirm molecular geometry. Refine data using SHELXL, ensuring R-factor <5% .
Q. How can researchers design degradation studies to assess the stability of this compound under environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm), varying pH (2–12), and elevated temperatures (40–60°C). Monitor degradation via LC-MS, identifying fragments like 6-chloronicotinic acid .
- Kinetic Analysis : Use pseudo-first-order models to calculate half-life (t₁/₂). For hydrolytic stability, plot ln(concentration) vs. time and derive rate constants .
- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to characterize transformation products. Compare with databases like mzCloud .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing variability in synthetic yield data?
- Methodological Answer :
- ANOVA : Compare yields across experimental groups (e.g., different catalysts) to identify significant factors (p <0.05).
- Regression Analysis : Model yield as a function of temperature/solvent polarity. Report R² and confidence intervals.
- Error Propagation : Calculate uncertainty in final yield using standard deviations from triplicate runs .
Q. How should researchers address discrepancies between experimental and literature melting points?
- Methodological Answer :
- Purity Check : Reanalyze via DSC (differential scanning calorimetry) to detect eutectic mixtures.
- Crystallization Conditions : Recrystallize using solvents with varying polarity (e.g., ethanol vs. hexane) to assess polymorphism.
- Literature Review : Cross-reference with NIST Chemistry WebBook or Beilstein databases, noting measurement conditions (e.g., heating rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
